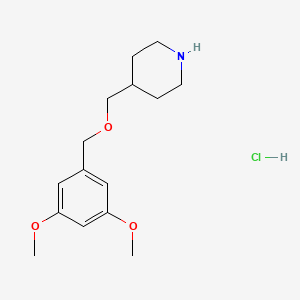

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride

Vue d'ensemble

Description

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is a synthetic compound known for its potential therapeutic and toxic effects. It was first synthesized in the 1980s and has since been used in various fields of research, including medical, environmental, and industrial studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with 4-piperidinemethanol in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Base: Triethylamine or sodium hydride

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.

Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohol and benzyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether

Substitution: Hydrochloric acid or sodium hydroxide in aqueous or organic solvents

Major Products

Oxidation: 3,5-Dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid

Reduction: 4-Piperidinemethanol or 4-piperidinemethylamine

Substitution: 3,5-Dimethoxybenzyl alcohol and benzyl chloride

Applications De Recherche Scientifique

Chemistry

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is utilized as:

- Reference Standard : It serves as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

- Reagent in Organic Synthesis : The compound is employed in various organic synthesis reactions, contributing to the development of new chemical entities.

| Application | Description |

|---|---|

| Reference Standard | Used for instrument calibration and method validation. |

| Organic Synthesis | Acts as a reagent in chemical reactions. |

Biology

In biological research, this compound has shown potential in:

- Cellular Studies : Investigated for its effects on cellular processes such as proliferation and apoptosis in cancer cell lines.

- Molecular Interactions : Acts as a tool for understanding interactions with cannabinoid receptors (CB1 and CB2), influencing neurotransmitter release and signaling pathways.

| Biological Aspect | Findings |

|---|---|

| Cellular Processes | Affects cell proliferation and apoptosis in cancer cells. |

| Receptor Interaction | Modulates activity at cannabinoid receptors, impacting physiological responses. |

Medicine

The therapeutic potential of this compound is being explored in:

- Synthetic Cannabinoids : Investigated for its agonistic effects on cannabinoid receptors, which may lead to applications in pain management and mood modulation.

- Potential Anti-Cancer Properties : Preliminary studies suggest it may exhibit anti-cancer effects due to its influence on cellular mechanisms.

| Medical Application | Potential Impact |

|---|---|

| Pain Management | Agonist effects on cannabinoid receptors may provide analgesic properties. |

| Cancer Treatment | Possible anti-cancer effects through modulation of cellular processes. |

Industry

In industrial applications, the compound is used for:

- Material Development : Its unique chemical properties allow for incorporation into new materials with specific functionalities.

- Process Optimization : Utilized in various industrial processes where specific chemical reactions are required.

| Industrial Use | Description |

|---|---|

| Material Development | Contributes to the creation of new materials with desired properties. |

| Process Optimization | Enhances efficiency in chemical processes. |

Case Study 1: Cellular Mechanisms

A study demonstrated that this compound influences cell proliferation in human cancer cell lines by modulating signaling pathways associated with apoptosis. The compound showed significant activity at cannabinoid receptors, suggesting a dual role in both pain relief and potential anti-cancer mechanisms.

Case Study 2: Pharmacological Properties

Another investigation focused on the pharmacological properties of this compound as a synthetic cannabinoid. It was found to bind selectively to CB1 and CB2 receptors, leading to alterations in neurotransmitter release that could be beneficial for therapeutic applications related to mood disorders .

Mécanisme D'action

The mechanism of action of 3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as cannabinoid receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses and physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

CP-55940: Another synthetic cannabinoid with similar receptor binding properties.

HU-210: A potent synthetic cannabinoid with a different chemical structure but similar pharmacological effects.

JWH-018: A synthetic cannabinoid with a different core structure but similar receptor affinity.

Uniqueness

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is unique due to its specific chemical structure, which allows for distinct interactions with cannabinoid receptors. Its methoxy groups and piperidine ring contribute to its unique pharmacological profile, differentiating it from other synthetic cannabinoids.

Activité Biologique

3,5-Dimethoxybenzyl 4-piperidinylmethyl ether hydrochloride is a synthetic compound with emerging interest in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a methoxy-substituted benzyl group linked to a piperidinylmethyl ether, forming a hydrochloride salt.

- CAS Number : 1220020-35-8

- Synthesis : Typically synthesized via the reaction of 3,5-dimethoxybenzyl chloride with 4-piperidinemethanol in the presence of a base such as triethylamine or sodium hydride, followed by hydrochloric acid treatment to yield the hydrochloride salt.

This compound is primarily studied for its interaction with cannabinoid receptors. It acts as an agonist at these receptors, influencing various signaling pathways that can lead to physiological responses such as analgesia and altered mood states.

Key Mechanisms:

- Receptor Binding : The compound binds selectively to CB1 and CB2 cannabinoid receptors, modulating neurotransmitter release and cellular signaling.

- Influence on Cellular Processes : It has been shown to affect cell proliferation and apoptosis in certain cancer cell lines, indicating potential anti-cancer properties .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated selective toxicity towards malignant cells while sparing non-malignant cells.

| Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|

| HL-60 (Leukemia) | <1 | High |

| HSC-2 (Oral Cancer) | <1 | High |

| HGF (Normal Fibroblasts) | >10 | Low |

The selectivity index indicates that the compound is significantly more toxic to cancer cells compared to normal cells, suggesting its potential as a therapeutic agent .

Neuropharmacological Effects

The compound's interaction with the central nervous system has been explored due to its agonistic action on cannabinoid receptors. It may influence mood regulation and pain perception, which are critical areas in treating conditions like anxiety and chronic pain.

Case Studies and Research Findings

- Study on Cytotoxicity :

- Therapeutic Potential in Cancer :

- In Vivo Studies :

Propriétés

IUPAC Name |

4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-17-14-7-13(8-15(9-14)18-2)11-19-10-12-3-5-16-6-4-12;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYUJZSMSVTPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.